molecular formula C15H23N3O4S B2369942 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine CAS No. 2034399-48-7

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine

Cat. No.: B2369942
CAS No.: 2034399-48-7
M. Wt: 341.43
InChI Key: BJDJEQMKZCUFQY-UHFFFAOYSA-N
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Description

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a heterocyclic compound that has garnered attention from researchers due to its potential applications in various fields. This compound is characterized by the presence of a pyrazine ring substituted with a methoxy group and a pyrrolidine ring attached via an ether linkage to a cyclohexylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Properties

IUPAC Name

2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxy-6-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-21-14-9-16-10-15(17-14)22-12-7-8-18(11-12)23(19,20)13-5-3-2-4-6-13/h9-10,12-13H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDJEQMKZCUFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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